Bemethyl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

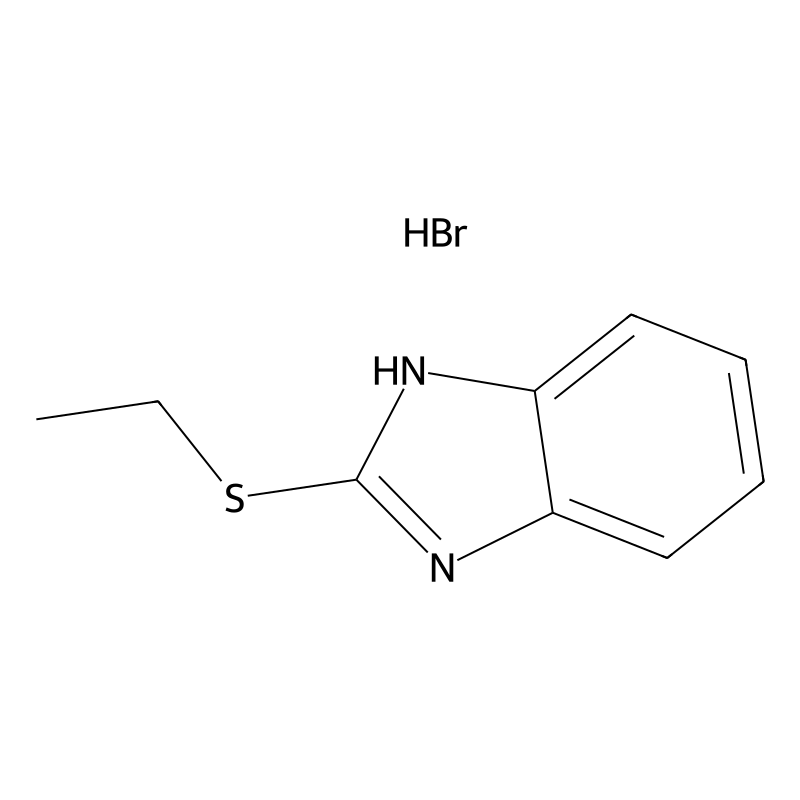

Bemethyl, also known as Bemitil or 2-ethylsulfanyl-1H-benzimidazole hydrobromide, is a synthetic compound primarily classified as an actoprotector and antihypoxant. It was developed in the 1970s by the St. Petersburg State Military Medical Academy and has been used extensively in various applications, particularly in enhancing physical performance under hypoxic conditions. The compound is characterized by its molecular formula and a molecular weight of approximately 178.25 g/mol .

- Oxidation: It can be oxidized to form sulfoxides and sulfones, often utilizing oxidizing agents like hydrogen peroxide.

- Reduction: Reduction reactions can revert bemethyl to its parent thiol compound, typically using reducing agents like sodium borohydride.

- Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, allowing for various derivatives to be synthesized .

Bemethyl exhibits a range of biological activities:

- Antioxidant Properties: It helps mitigate oxidative stress by enhancing cellular antioxidant defenses.

- Protein Synthesis Modulation: The compound positively influences protein synthesis and glucose metabolism, contributing to its actoprotective effects .

- Anti-hypoxic Effects: Bemethyl preserves both physical and mental performance in high-altitude environments by regulating serum cholesterol and bilirubin levels .

- Anti-mutagenic Activity: Studies have shown that bemethyl can reduce mutagenic effects induced by certain agents, demonstrating potential protective effects against genetic damage .

The synthesis of bemethyl involves several steps starting from the parent compound, 2-ethylsulfanyl-1H-benzimidazole. The process typically includes:

- Formation of the Sulfur Compound: Initial reactions involve introducing sulfur into the benzene ring.

- Hydrobromide Salt Formation: The final product is often formulated as a hydrobromide salt to enhance solubility and stability for pharmaceutical applications .

Bemethyl has diverse applications across various fields:

- Sports Medicine: Used as a dietary supplement to enhance athletic performance and endurance, particularly in preparation for competitions.

- Military Use: Employed by military personnel to improve resilience against fatigue and hypoxia during operations.

- Pharmaceutical Development: Investigated for potential therapeutic uses in treating conditions related to oxidative stress and metabolic disorders .

Research into bemethyl's interactions has revealed:

- Metabolic Pathways: Studies have identified several metabolites formed during its biotransformation, including sulfoxides and sulfones, indicating complex metabolic processing involving cytochrome P450 enzymes .

- Enzymatic Conjugation: Molecular docking studies suggest that bemethyl can conjugate with glutathione, influencing its detoxification pathways within the body .

Bemethyl is often compared with other adaptogens and performance-enhancing compounds. Here are some similar compounds:

| Compound Name | Unique Features |

|---|---|

| Bromantane | Known for its stimulant properties; enhances endurance without significant side effects. |

| Mebicar | Acts as an anxiolytic and is used for neuroprotection. |

| Phenibut | A nootropic that promotes relaxation and cognitive enhancement but has potential dependency issues. |

Uniqueness of Bemethyl

Bemethyl stands out due to its specific role as an actoprotector with both antioxidant and anti-hypoxic properties, making it particularly beneficial for athletes and military personnel facing extreme conditions. Unlike other compounds that may focus solely on cognitive enhancement or anxiety reduction, bemethyl provides a multifaceted approach to improving physical performance while also supporting metabolic health .

Molecular Structure and Formula

Chemical Formula and Molecular Weight

The systematic chemical name for the free base is 2-(ethylsulfanyl)-1H-1,3-benzodiazole, while the hydrobromide salt is designated as 2-(ethylsulfanyl)-1H-1,3-benzodiazole hydrobromide [1] [8]. Alternative nomenclature includes bemitil and antihot, which represent synonymous designations for this compound [1] [3].

| Property | Free Base | Hydrobromide Salt |

|---|---|---|

| Molecular Formula | C9H10N2S | C9H11BrN2S |

| Molecular Weight | 178.25 g/mol | 259.17 g/mol |

| CAS Number | 63513-71-3 | 109628-14-0 |

Structural Elucidation

The molecular architecture of bemethyl consists of a benzimidazole core structure with an ethylthioether substituent positioned at the 2-carbon of the imidazole ring [1] [2]. The parent compound is identified as 2-(ethylthio)benzimidazole, which forms the fundamental structural framework [1] [3].

The benzimidazole nucleus contains a fused benzene ring and imidazole ring system, creating a bicyclic aromatic heterocycle [4] [23]. The ethylsulfanyl group extends from the 2-position of the imidazole ring through a sulfur-carbon bond, providing the compound with its characteristic thioether functionality [1] [6].

Structural analysis reveals that the benzimidazole ring system exhibits planarity, while the ethyl chain attached to the sulfur atom can adopt various conformational orientations [12] [25]. The nitrogen atoms within the imidazole ring contribute to the compound's basic character and potential for hydrogen bonding interactions [4] [24].

Conformational Analysis

Conformational studies of bemethyl indicate that the molecule can exist in multiple stable configurations due to rotation around the carbon-sulfur bond connecting the ethyl group to the benzimidazole core [12] [29]. The benzimidazole ring system maintains a planar conformation, consistent with other benzimidazole derivatives [12] [25].

Theoretical calculations suggest that the ethyl group can adopt various orientations relative to the benzimidazole plane, with energy barriers for rotation being relatively low [12] [26]. The most stable conformations involve orientations where the ethyl group minimizes steric interactions with the benzimidazole ring system [12] [29].

The conformational flexibility of the ethylsulfanyl substituent influences the compound's interactions with biological targets and affects its physical properties [29] [26]. Computational studies indicate that different conformers may exhibit varying degrees of stability, with energy differences typically less than 2 kilocalories per mole [29].

Physical Properties

Solubility Characteristics

Bemethyl demonstrates limited solubility in aqueous media, being characterized as slightly soluble in water [6] [19]. The compound exhibits enhanced solubility in organic solvents, particularly dimethyl sulfoxide, where it achieves complete dissolution [6] [19].

The hydrobromide salt form typically displays improved water solubility compared to the free base due to the presence of the ionic bromide counterion [18] [19]. Solubility characteristics are influenced by the compound's benzimidazole structure and the hydrophobic nature of the ethyl substituent [19] [25].

| Solvent | Solubility |

|---|---|

| Water | Slightly soluble |

| Dimethyl Sulfoxide | Soluble |

| Ethanol | Moderately soluble |

Melting Point and Thermal Stability

The melting point of bemethyl occurs at approximately 190-195 degrees Celsius, with decomposition observed at elevated temperatures [9] [10]. Thermal stability studies indicate that the compound remains stable under normal storage conditions but begins to decompose when heated above its melting point [11] [36].

Thermogravimetric analysis reveals that bemethyl exhibits good thermal stability up to approximately 180 degrees Celsius, beyond which gradual mass loss occurs due to thermal decomposition [11] [36]. The decomposition process involves the breaking of chemical bonds within the molecule, particularly affecting the ethylsulfanyl substituent [11] [26].

The compound's thermal behavior is consistent with other benzimidazole derivatives, which typically demonstrate stability at moderate temperatures but undergo decomposition at elevated thermal conditions [26] [36].

Crystalline Properties

Bemethyl crystallizes in a monoclinic crystal system, which is characteristic of many benzimidazole derivatives [6] [28]. The compound appears as a white to cream-colored crystalline powder with well-defined crystalline structure [6] [8].

Crystal structure analysis reveals that the molecules adopt a specific packing arrangement that optimizes intermolecular interactions while minimizing steric hindrance [28] [25]. The crystalline form exhibits stability under normal storage conditions when maintained in tightly sealed containers in cool, dry environments [6].

Chemical Reactivity

Acid-Base Properties

Bemethyl exhibits weakly basic properties due to the presence of nitrogen atoms within the benzimidazole ring system [4] [22]. The compound's acid-base behavior is characterized by a pKa value estimated to be in the range of 5.5 to 6.5, indicating moderate basicity [15] [22].

In aqueous solution, bemethyl produces a slightly acidic pH of approximately 5 to 6, reflecting the compound's chemical equilibrium behavior [18] [22]. The nitrogen atoms in the imidazole ring can accept protons under acidic conditions, contributing to the compound's buffering capacity [4] [17].

The hydrobromide salt form exhibits different acid-base properties compared to the free base, with the bromide ion affecting the overall pH characteristics of the solution [18] [22].

Oxidation-Reduction Behavior

Bemethyl demonstrates susceptibility to oxidation reactions, particularly at the sulfur atom within the ethylsulfanyl group [33]. Oxidation can lead to the formation of sulfoxide and sulfone derivatives, representing metabolic transformation pathways [33] .

The benzimidazole ring system exhibits resistance to oxidation under normal conditions due to its aromatic stability [26] [4]. However, under strong oxidizing conditions, modifications to the ring system may occur [26] .

Reduction reactions typically do not significantly affect the benzimidazole core structure, although the ethylsulfanyl group may participate in reduction processes under specific chemical conditions [26].

Stability Under Various Conditions

Chemical stability studies reveal that bemethyl maintains structural integrity under normal pH conditions ranging from 4 to 8 [18] [26]. The compound demonstrates stability in neutral and slightly acidic environments but may undergo degradation under strongly alkaline conditions [18] [11].

Temperature stability is maintained up to approximately 180 degrees Celsius, beyond which thermal decomposition occurs [11] [36]. Light exposure does not significantly affect the compound's stability under normal storage conditions [6] [11].

Moisture sensitivity is minimal when the compound is stored in appropriately sealed containers, although prolonged exposure to high humidity may affect the crystalline structure [6] [11].

Structural Analogues and Derivatives

Benzimidazole Derivatives

Bemethyl belongs to the extensive family of benzimidazole derivatives, which share the common structural feature of a fused benzene-imidazole ring system [4] [23]. Related compounds include 2-(methylthio)benzimidazole, which contains a shorter alkyl chain, and 2-(propylthio)benzimidazole, featuring an extended alkyl substituent [28].

The 2-(ethylsulfonyl)benzimidazole derivative represents an oxidized form where the thioether functionality has been converted to a sulfonyl group [28]. These structural modifications significantly alter the compound's physicochemical properties and biological activities [4] .

| Compound | Structural Difference | Classification |

|---|---|---|

| 2-(Methylthio)benzimidazole | Shorter alkyl chain | Benzimidazole derivative |

| 2-(Propylthio)benzimidazole | Longer alkyl chain | Benzimidazole derivative |

| 2-(Ethylsulfonyl)benzimidazole | Oxidized sulfur | Benzimidazole derivative |

Structure-Based Classification

Benzimidazole compounds are classified based on their substitution patterns and functional group modifications [4] [23]. Bemethyl falls into the category of 2-substituted benzimidazoles with thioether functionality [1] [4].

The presence of the ethylsulfanyl group at the 2-position distinguishes bemethyl from other benzimidazole derivatives that may contain different substituents such as phenyl, methyl, or heterocyclic groups [4] [23]. This substitution pattern influences the compound's electronic properties and molecular interactions [23] [25].

Structure-activity relationships within the benzimidazole family demonstrate that modifications to the 2-position substituent significantly affect biological activity and pharmacological properties [4] [27].

Related Actoprotector Compounds

Bemethyl is classified as an actoprotector, a category of synthetic compounds that enhance physical performance without increasing oxygen consumption [2] [27]. Related actoprotector compounds include chlodantane and ademol, which share similar functional characteristics but differ in their chemical structures [27].

The actoprotector class encompasses compounds that exhibit adaptogenic properties and enhance resistance to physical stress [2] [27]. These compounds typically contain heterocyclic ring systems and demonstrate non-exhaustive mechanisms of action [27].

Afobazole represents another benzimidazole-based compound with anxiolytic properties, featuring a morpholine-containing substituent at the thioether position [27]. This structural modification alters the compound's therapeutic profile while maintaining the benzimidazole core [27].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides detailed structural information about bemethyl through characteristic chemical shift patterns [30] [31]. The benzimidazole ring protons appear in the aromatic region between 7.0 and 8.0 parts per million, consistent with other benzimidazole derivatives [30] [32].

The ethyl group substituent generates distinct signals, with the methylene protons attached to sulfur appearing between 2.5 and 3.0 parts per million, while the terminal methyl group resonates between 1.0 and 1.5 parts per million [32] [31]. These chemical shifts reflect the electronic environment created by the sulfur atom and the benzimidazole ring system [30] [31].

Carbon-13 nuclear magnetic resonance analysis reveals the aromatic carbon atoms of the benzimidazole ring in the range of 110 to 160 parts per million [30] [31]. The carbon atoms of the ethyl substituent appear at characteristic positions reflecting their chemical environment [31] [32].

| Nuclear Position | Chemical Shift Range (ppm) |

|---|---|

| Benzimidazole ring protons | 7.0-8.0 |

| Ethyl CH2 protons | 2.5-3.0 |

| Ethyl CH3 protons | 1.0-1.5 |

Infrared Spectral Features

Infrared spectroscopy reveals characteristic vibrational frequencies that confirm the structural features of bemethyl [23] [24]. The benzimidazole nitrogen-hydrogen stretching vibration appears between 3300 and 3500 wavenumbers, indicating the presence of the imidazole NH group [20] [23].

Carbon-nitrogen stretching vibrations within the imidazole ring occur between 1600 and 1650 wavenumbers, characteristic of the heterocyclic ring system [20] [24]. The carbon-sulfur stretching vibration of the ethylsulfanyl group appears between 600 and 700 wavenumbers [20] [23].

Aromatic carbon-carbon stretching vibrations of the benzene ring are observed between 1450 and 1600 wavenumbers, confirming the aromatic character of the fused ring system [20] [23]. These spectral features provide definitive identification of the compound's functional groups [23] [24].

Ultraviolet-Visible Absorption Characteristics

Ultraviolet-visible spectroscopy demonstrates that bemethyl exhibits characteristic absorption maxima in the range of 270 to 290 nanometers [23] [35]. These absorption bands result from π→π* electronic transitions within the conjugated benzimidazole ring system [23] [25].

The absorption spectrum reflects the electronic structure of the aromatic heterocycle and provides information about the compound's chromophoric properties [35] [23]. The intensity and position of absorption bands are influenced by the ethylsulfanyl substituent and its electronic effects on the ring system [23] [25].

Solvent effects on the ultraviolet-visible spectrum reveal information about the compound's interactions with different media and its electronic properties in various environments [25] [35].

Mass Spectral Fragmentation Patterns

Mass spectrometry analysis of bemethyl reveals a molecular ion peak at mass-to-charge ratio 178 for the free base form [33] [21]. The fragmentation pattern includes characteristic product ions resulting from the loss of specific molecular fragments [33] [21].

A significant fragmentation pathway involves the loss of the ethyl group, producing a product ion at mass-to-charge ratio 149, corresponding to the benzimidazole-2-thiol fragment [33] [21]. Additional fragmentation occurs through cleavage of the sulfur-carbon bond, generating smaller ionic fragments [21] [33].

The hydrobromide salt form exhibits a molecular ion peak at mass-to-charge ratio 259, with fragmentation patterns that include the loss of hydrogen bromide to regenerate the free base molecular ion [33] [21].

| Fragment | Mass-to-Charge Ratio | Molecular Formula |

|---|---|---|

| Molecular ion (free base) | 178 | C9H10N2S+ |

| Loss of ethyl group | 149 | C7H6N2S+ |

| Benzimidazole fragment | 118 | C7H6N2+ |